REACTION_CXSMILES
|
OS(O)(=O)=O.C([O-])=O.[CH3:9][C:10]12[CH:17]([OH:18])[C:14]([CH3:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12][CH2:11]2>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O>[CH3:19][C:14]12[C:17](=[O:18])[C:10]([CH3:9])([CH2:16][CH2:15]1)[CH2:11][CH2:12][CH2:13]2 |f:4.5|
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
CrO3
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CCCC(CC1)(C2O)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was 35°-40° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 2 hours at 35° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
subsequently, the acetone solution was separated from the bottom layer
|
Type
|
EXTRACTION
|
Details
|
The latter was extracted a few times with acetone
|
Type
|
ADDITION
|
Details
|
the extracts were added to the acetone solution
|
Type
|
WASH
|
Details
|
The mixture was washed with a saturated K2CO3 solution
|
Type
|
CUSTOM
|
Details
|
subsequently dried on K2CO3
|
Type
|
DISTILLATION
|
Details
|
The acetone was distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue was vacuum-distilled
|
Type
|
DISSOLUTION
|
Details
|
The distillate was dissolved in 100 ml of pentane
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
after the addition of 50 ml of a 25% KOH solution in methanol
|
Type
|
WASH
|
Details
|
The pentane solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4
|
Type
|
DISTILLATION
|
Details
|
After the pentane had been distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue was vacuum-distilled
|
Type
|
ADDITION
|
Details
|
after the addition of 1 g of sodium
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCCC(CC1)(C2=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |